N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Applications
N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have shown promising results in anticancer research. A study by Tiwari et al. (2017) involved the synthesis of such compounds, revealing significant anticancer activity against multiple human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds were found to exhibit GI50 values comparable to standard drugs like Adriamycin.
Heterocyclic Compound Synthesis
The compounds have been utilized in the synthesis of various heterocyclic compounds. Pokotylo et al. (2019) Pokotylo et al. (2019) described the synthesis of N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, leading to new heterocyclic compounds with confirmed structures via spectroscopic techniques.
Antimicrobial and Antifungal Agents
These compounds have also been explored for their antimicrobial and antifungal properties. A study conducted by Patel et al. (2015) synthesized derivatives that demonstrated antibacterial activities against various bacteria and antifungal activities against different fungi.
Photophysical Properties
The photophysical properties of N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been a subject of interest. Zhang et al. (2017) synthesized a series of these derivatives and studied their properties in different solvents, revealing interesting aspects like large Stokes shifts and solid-state fluorescence.
Nematocidal Activity
A recent study by Liu et al. (2022) explored the nematocidal activities of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety. Some derivatives showed promising nematocidal activity against Bursaphelenchus xylophilus, a pathogen of significant agricultural concern.
Insecticidal Activity
The insecticidal potential of these derivatives has also been investigated. Mohamed et al. (2020) synthesized compounds with insecticidal activity against the cotton leaf worm, highlighting their potential in pest management.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and benzamide derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Similarly, benzamide derivatives have been found to exhibit various activities such as antioxidant, antiinflammatory, antibacterial, and antifungal effects .
Biochemical Pathways
For instance, indole derivatives have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A compound with a similar structure, 2-amino-n-(o-tolyl)benzamide, has been reported to have high gi absorption and is bbb permeant . It is also reported to be an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, a continuous flow microreactor system was developed to synthesize a similar compound and determine intrinsic reaction kinetics parameters .
properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)15-18-19-16(21-15)17-14(20)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUZDGQNGZONJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.